molecular formula C7H5ClF3NO3S B14841490 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B14841490
M. Wt: 275.63 g/mol
InChI Key: UKJNBNLTXVITDW-UHFFFAOYSA-N
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Description

6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a pyridine ring. One common method involves the trifluoromethylation of a pyridine derivative followed by sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, sulfonates, and coupled products with extended carbon chains or aromatic systems .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonyl chloride group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, trifluoromethyl group, and sulfonyl chloride group allows for a wide range of chemical transformations and applications that are not possible with simpler pyridine derivatives .

Properties

Molecular Formula

C7H5ClF3NO3S

Molecular Weight

275.63 g/mol

IUPAC Name

6-methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H5ClF3NO3S/c1-15-5-2-4(7(9,10)11)3-6(12-5)16(8,13)14/h2-3H,1H3

InChI Key

UKJNBNLTXVITDW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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